An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trichlorobutyric Acid
An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trichlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-trichlorobutyric acid, a halogenated carboxylic acid of interest in synthetic organic chemistry and potential applications in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a free radical-mediated reaction, and includes key visualizations to illustrate the synthetic pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
4,4,4-Trichlorobutyric acid, with the CAS number 2345-32-6, is a derivative of butyric acid distinguished by a trichloromethyl group at the terminal position. This structural feature significantly influences its chemical reactivity and physical properties.
Physical Properties
The known physical properties of 4,4,4-trichlorobutyric acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | [1] |
| Molecular Weight | 191.44 g/mol | [1] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 274 °C | [1] |
| Predicted pKa | 4.18 ± 0.10 | [1] |
| Solubility | Soluble in aqueous sodium carbonate. | [1] |
| Storage | Ambient temperatures. | [1] |
Chemical Properties and Safety
The presence of the electron-withdrawing trichloromethyl group increases the acidity of the carboxylic acid compared to unsubstituted butyric acid. The compound is classified as causing severe skin burns and eye damage, necessitating careful handling in a laboratory setting with appropriate personal protective equipment.
Synthesis of 4,4,4-Trichlorobutyric Acid
The primary route for the synthesis of 4,4,4-trichlorobutyric acid is the free radical addition of carbon tetrachloride to acrylic acid. This reaction, a type of telomerization, is typically initiated by a radical initiator.
Reaction Mechanism
The reaction proceeds through a classic free radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Reaction mechanism for the free radical addition of CCl₄ to acrylic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4,4,4-trichlorobutyric acid, based on established principles of free radical addition reactions.
Materials:
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Acrylic acid
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Carbon tetrachloride (CCl₄)
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Benzoyl peroxide (or another suitable radical initiator)
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Anhydrous sodium sulfate (Na₂SO₄)
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Appropriate solvents for extraction and purification (e.g., diethyl ether, petroleum ether)
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of acrylic acid in an excess of carbon tetrachloride. The carbon tetrachloride serves as both a reactant and a solvent.
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Initiation: Gently heat the mixture to reflux. Dissolve a catalytic amount of benzoyl peroxide in a small amount of carbon tetrachloride and add it dropwise to the refluxing mixture through the dropping funnel over a period of 1-2 hours.
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Reaction: Continue to reflux the mixture with stirring for an additional 6-8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if necessary.
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Workup:
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Allow the reaction mixture to cool to room temperature.
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Remove the excess carbon tetrachloride using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash it with water to remove any remaining acrylic acid and other water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude 4,4,4-trichlorobutyric acid can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and diethyl ether, or by vacuum distillation.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 4,4,4-trichlorobutyric acid.
Caption: General workflow for the synthesis and purification of 4,4,4-trichlorobutyric acid.
Spectroscopic Data
Predicted ¹H NMR Spectrum
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₂-COOH | ~2.8-3.2 | Triplet | 2H |
| Cl₃C-CH ₂- | ~3.4-3.8 | Triplet | 2H |
| -COOH | ~10-12 | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectrum
| Carbon | Chemical Shift (ppm) |
| -C OOH | ~175-180 |
| -C H₂-COOH | ~35-45 |
| Cl₃C-C H₂- | ~50-60 |
| -C Cl₃ | ~95-105 |
Predicted Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-Cl | 600-800 | Strong |
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, 192, 194, and 196 due to the isotopic abundance of chlorine. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), chlorine atoms (-Cl), and the trichloromethyl radical (•CCl₃).
Applications and Future Directions
4,4,4-Trichlorobutyric acid serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a trichloromethyl group allows for a variety of chemical transformations. Its potential applications in drug development could be explored, particularly in the synthesis of novel pharmacologically active molecules where the trichloromethyl group might enhance lipophilicity or metabolic stability. Further research into its reactivity and biological activity is warranted to fully elucidate its potential.
Disclaimer
This document is intended for informational purposes for a professional audience. The experimental protocol provided is a representative procedure and should be adapted and optimized with appropriate safety precautions in a controlled laboratory setting. All chemical handling should be performed in accordance with established safety guidelines.
